molecular formula C16H22N4O2S B162704 N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide CAS No. 126826-73-1

N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide

Cat. No. B162704
M. Wt: 334.4 g/mol
InChI Key: PATMDZCYMFAZSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide, also known as TAK-242, is a small molecule inhibitor that has been shown to selectively inhibit Toll-like receptor (TLR) signaling. TLRs are a group of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and initiating an immune response. TAK-242 has been extensively studied for its potential use as a therapeutic agent for a variety of inflammatory and infectious diseases.

Mechanism Of Action

N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide selectively inhibits TLR signaling by binding to the intracellular domain of TLRs and preventing the recruitment of downstream signaling molecules. This results in the inhibition of pro-inflammatory cytokine production and the suppression of the immune response.

Biochemical And Physiological Effects

In addition to its anti-inflammatory and antiviral effects, N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide has also been shown to have other biochemical and physiological effects. For example, N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide has been shown to inhibit the growth of cancer cells and to enhance the efficacy of chemotherapy in preclinical models. N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury.

Advantages And Limitations For Lab Experiments

One advantage of N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide is its selectivity for TLR signaling, which allows for the targeted inhibition of the immune response without affecting other signaling pathways. However, one limitation of N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide is its relatively low potency, which may limit its efficacy in certain applications.

Future Directions

There are several potential future directions for research on N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide. One area of interest is the development of more potent analogs of N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide that may have greater efficacy in preclinical models. Another area of interest is the use of N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Finally, there is interest in exploring the potential use of N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide in the treatment of other diseases, such as autoimmune disorders or neurodegenerative diseases.

Synthesis Methods

The synthesis of N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide has been described in several publications. One such method involves the reaction of 4-aminobenzenesulfonamide with 1-methyl-2-pyrrolidinone to form N-(1-methyl-2-pyrrolidinylidene)-4-aminobenzenesulfonamide. This intermediate is then reacted with 1-methyl-2-pyrrolidinone and trifluoroacetic acid to form N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide.

Scientific Research Applications

N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide has been extensively studied for its potential use as a therapeutic agent for a variety of inflammatory and infectious diseases. In preclinical studies, N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide has been shown to inhibit TLR signaling and reduce the production of pro-inflammatory cytokines in response to PAMPs. N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide has also been shown to have antiviral activity against a variety of viruses, including influenza, hepatitis C, and dengue virus.

properties

CAS RN

126826-73-1

Product Name

N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide

Molecular Formula

C16H22N4O2S

Molecular Weight

334.4 g/mol

IUPAC Name

(NZ)-N-(1-methylpyrrolidin-2-ylidene)-4-[(1-methylpyrrolidin-2-ylidene)amino]benzenesulfonamide

InChI

InChI=1S/C16H22N4O2S/c1-19-11-3-5-15(19)17-13-7-9-14(10-8-13)23(21,22)18-16-6-4-12-20(16)2/h7-10H,3-6,11-12H2,1-2H3/b17-15?,18-16-

InChI Key

PATMDZCYMFAZSK-UHFFFAOYSA-N

Isomeric SMILES

CN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)/N=C\3/CCCN3C

SMILES

CN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)N=C3CCCN3C

Canonical SMILES

CN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)N=C3CCCN3C

synonyms

(NZ)-N-(1-methylpyrrolidin-2-ylidene)-4-[(1-methylpyrrolidin-2-ylidene )amino]benzenesulfonamide

Origin of Product

United States

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